molecular formula C11H14F2N2O2S B8153714 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline

Cat. No.: B8153714
M. Wt: 276.31 g/mol
InChI Key: BFXHCYOXKJPWDO-UHFFFAOYSA-N
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Description

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the piperidine ring and the sulfonyl group in this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline typically involves the following steps:

    Formation of 4,4-Difluoropiperidine: This can be achieved by the fluorination of piperidine using appropriate fluorinating agents under controlled conditions.

    Sulfonylation: The 4,4-Difluoropiperidine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Aniline: Finally, the sulfonylated intermediate is coupled with aniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, contributing to its antibacterial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenylacetamide
  • 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenylmorpholine

Uniqueness

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline is unique due to the presence of both the difluoropiperidine and sulfonyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability.

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2S/c12-11(13)5-7-15(8-6-11)18(16,17)10-3-1-9(14)2-4-10/h1-4H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXHCYOXKJPWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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